An In-Depth Technical Guide to 2,6-Difluorophenyl Cyclopropyl Ketone
An In-Depth Technical Guide to 2,6-Difluorophenyl Cyclopropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. 2,6-Difluorophenyl cyclopropyl ketone, identified by its CAS Number 1343158-95-1 , has emerged as a significant building block for medicinal chemists.[1] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, spectroscopic signature, and its burgeoning applications in the pharmaceutical sciences. The presence of the strained cyclopropyl ring, coupled with the electron-withdrawing and conformationally-influential 2,6-difluorophenyl moiety, imparts a unique combination of reactivity and metabolic stability, making it a valuable intermediate in the synthesis of complex therapeutic agents.[2][3]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 2,6-Difluorophenyl cyclopropyl ketone is essential for its effective handling, reaction optimization, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1343158-95-1 | [1] |
| Molecular Formula | C₁₀H₈F₂O | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge on similar ketones |
| Solubility | Soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. Limited solubility in water. | General knowledge on similar ketones |
The core structure features a cyclopropane ring directly attached to a carbonyl group, which is in turn bonded to a 2,6-difluorinated phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity and potential as a pharmacophore. The 2,6-difluoro substitution pattern is particularly noteworthy in medicinal chemistry as it can influence the molecule's conformation and its interactions with biological targets.[2][3] Furthermore, the introduction of fluorine atoms often enhances metabolic stability and can improve the pharmacokinetic profile of drug candidates.[2]
Synthesis and Mechanistic Insights: A Focus on Friedel-Crafts Acylation
The most logical and widely applicable method for the synthesis of 2,6-Difluorophenyl cyclopropyl ketone is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of cyclopropanecarbonyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The electron-rich 1,3-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of 2,6-Difluorophenyl cyclopropyl ketone based on established Friedel-Crafts acylation methodologies.
Materials:
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1,3-Difluorobenzene
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Cyclopropanecarbonyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1 M aqueous solution)
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Addition of Reactants: Cool the suspension to 0 °C using an ice bath. A solution of cyclopropanecarbonyl chloride (1.0 equivalent) and 1,3-difluorobenzene (1.2 equivalents) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Upon completion, the reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M HCl. The mixture is then transferred to a separatory funnel.
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Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2,6-Difluorophenyl cyclopropyl ketone.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation of 2,6-Difluorophenyl cyclopropyl ketone relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar compounds.
¹H NMR Spectroscopy
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Aromatic Protons: The protons on the 2,6-difluorophenyl ring are expected to appear in the aromatic region (δ 7.0-7.6 ppm). Due to the fluorine substitution, complex splitting patterns (multiplets) are anticipated.
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Cyclopropyl Protons: The protons of the cyclopropyl ring will resonate in the upfield region (δ 0.8-1.5 ppm), characteristic of this strained ring system. The diastereotopic nature of the methylene protons will likely result in complex multiplets.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the downfield region (δ ~195-205 ppm) is characteristic of the ketone carbonyl carbon.
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Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the aromatic region (δ ~110-165 ppm), with the carbon atoms directly bonded to fluorine exhibiting large one-bond C-F coupling constants.
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Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be observed in the upfield region (δ ~10-25 ppm).
Infrared (IR) Spectroscopy
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the fluorine atoms will influence the exact position of this band.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, will indicate the presence of the carbon-fluorine bonds.
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Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.17).
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Fragmentation Pattern: Common fragmentation pathways for aryl ketones include cleavage of the bond between the carbonyl group and the cyclopropyl ring, leading to the formation of a stable acylium ion.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of 2,6-Difluorophenyl cyclopropyl ketone make it a valuable precursor in the synthesis of a variety of biologically active molecules.
Caption: Synthetic utility in generating diverse scaffolds.
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Bioisosteric Replacement: The 2,6-difluorophenyl group can act as a bioisostere for other functional groups, such as a carboxylic acid, to enhance the lipophilicity of drug candidates.[4] This strategy is employed to improve membrane permeability and overall pharmacokinetic properties.
-
Scaffold for Novel Therapeutics: The cyclopropyl ketone moiety can be elaborated into more complex structures. For instance, it can serve as a precursor for the synthesis of pyrazole, isoxazole, or pyrimidine rings through condensation reactions.
-
Kinase Inhibitors: The 2,6-difluorophenyl motif is found in a number of potent kinase inhibitors.[5] This ketone provides a valuable starting point for the development of new therapeutics in this class.
-
Antiviral and Anticonvulsant Agents: The introduction of the 2,6-difluorophenyl group into various molecular scaffolds has been shown to impart significant biological activity, including potential as antitumor and anticonvulsant agents.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,6-Difluorophenyl cyclopropyl ketone.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,6-Difluorophenyl cyclopropyl ketone is a strategically important building block in modern organic and medicinal chemistry. Its unique combination of a strained cyclopropyl ring and a difluorinated aromatic system provides a versatile platform for the synthesis of novel and potent therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the advancement of drug discovery and development.
References
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